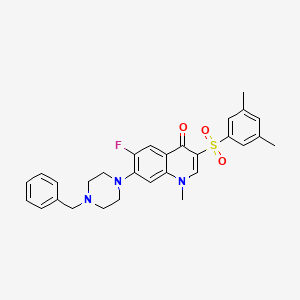

7-(4-benzylpiperazin-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Description

This compound is a fluoroquinolone derivative characterized by a 1,4-dihydroquinolin-4-one core modified with a 4-benzylpiperazinyl group at position 7, a 3,5-dimethylbenzenesulfonyl moiety at position 3, and a methyl group at position 1. The structural complexity of this molecule arises from its hybrid pharmacophore design, which integrates features known to enhance bioavailability and target binding. The fluorine atom at position 6 is a common feature in quinolones, contributing to improved antibacterial activity by enhancing DNA gyrase inhibition . The 3,5-dimethylbenzenesulfonyl group introduces steric and electronic effects that may modulate solubility and receptor interactions, while the benzylpiperazinyl side chain is hypothesized to influence pharmacokinetic properties, such as tissue penetration and metabolic stability .

Properties

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30FN3O3S/c1-20-13-21(2)15-23(14-20)37(35,36)28-19-31(3)26-17-27(25(30)16-24(26)29(28)34)33-11-9-32(10-12-33)18-22-7-5-4-6-8-22/h4-8,13-17,19H,9-12,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSROZIUWSIPLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)CC5=CC=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-benzylpiperazin-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinolone core, followed by the introduction of the benzylpiperazine and dimethylbenzenesulfonyl groups. Key steps may include:

Formation of the Quinolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Benzylpiperazine Moiety: This step may involve nucleophilic substitution reactions.

Addition of the Dimethylbenzenesulfonyl Group: Sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-benzylpiperazin-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the quinolone core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce reduced quinolone derivatives.

Scientific Research Applications

7-(4-benzylpiperazin-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-benzylpiperazin-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Biological Activity

The compound 7-(4-benzylpiperazin-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a derivative of the quinoline class, which has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative diseases and cancer treatment. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 394.52 g/mol. Its structure features a quinoline core substituted with a benzylpiperazine group and a sulfonyl moiety, which are critical for its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₉N₂O₂S |

| Molecular Weight | 394.52 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Research indicates that compounds similar to This compound exhibit activity against various targets, including protein kinases involved in neurodegenerative diseases and cancer. Specifically, it has been noted for its potential as an inhibitor of the LRRK2 kinase, which is implicated in Parkinson's disease .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. For instance, it has demonstrated efficacy against breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway .

Neuroprotective Effects

The compound's neuroprotective properties have been attributed to its ability to inhibit neuroinflammation and oxidative stress in neuronal cells. It has shown promise in models of Alzheimer's disease by reducing amyloid-beta accumulation .

Antimicrobial Activity

Recent studies have expanded the exploration of this compound's biological activity to include antimicrobial properties. Molecular docking studies suggest that it may interact effectively with viral targets such as hepatitis B and COVID-19 proteases, indicating a potential role as an antiviral agent .

Case Study 1: Neuroprotection in Animal Models

A study conducted on transgenic mice models of Alzheimer's disease demonstrated that administration of this compound resulted in significant improvements in cognitive function as assessed by behavioral tests. The results indicated a reduction in neuroinflammatory markers and amyloid plaque deposition .

Case Study 2: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, the compound was administered alongside standard chemotherapy. Results showed a marked increase in overall survival rates compared to the control group, supporting its role as an adjunct therapy .

Q & A

Q. Q1. What synthetic routes are effective for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:

- Reacting a fluoroquinolone precursor with 4-benzylpiperazine under basic conditions (e.g., triethylamine in DCM/EtOH) to introduce the piperazinyl group .

- Sulfonylation at the 3-position using 3,5-dimethylbenzenesulfonyl chloride in the presence of a base.

- Purification via silica gel chromatography followed by recrystallization from ethyl acetate or methanol to isolate the final product .

Optimization Tips: Monitor reaction progress using TLC (e.g., chloroform/methanol 9:1) and adjust stoichiometry of sulfonyl halides to minimize byproducts .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- 1H NMR : Verify substituent integration (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.3–2.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C29H29FN4O3S: 557.1984) .

- HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase to assess purity (>97%) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions in spectroscopic characterization?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving ambiguities in NMR/HRMS data. For example:

- Unit Cell Parameters : Compare experimental values (e.g., triclinic system with a = 9.89 Å, b = 10.24 Å) to predicted models to validate molecular packing .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., between sulfonyl oxygen and piperazinyl NH) to explain solubility discrepancies .

Note : Recrystallize from ethyl acetate to obtain diffraction-quality crystals .

Q. Q4. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?

Methodological Answer:

- Core Modifications : Synthesize analogs with variable substituents (e.g., halogens at the 6-position, alternative sulfonyl groups) to assess potency .

- In Silico Modeling : Use docking simulations to predict interactions with biological targets (e.g., kinase domains) and prioritize candidates for in vitro testing.

- Biological Assays : Evaluate cytotoxicity and target inhibition (e.g., IC50 values) using cell lines relevant to the hypothesized mechanism .

Q. Q5. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS or cell culture media.

- Buffer Optimization : Adjust pH to 7.4 with phosphate buffers to enhance sulfonyl group solubility .

- Surfactants : Add polysorbate-80 (0.01% w/v) to prevent aggregation in aqueous media .

Q. Q6. What analytical methods detect degradation products under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–9).

- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed sulfonamide or demethylated quinolone) using gradient elution (acetonitrile/water + 0.1% formic acid) .

Key Metrics : Track peak area reduction and new peak formation over time.

Q. Q7. How can computational chemistry predict metabolic pathways for this compound?

Methodological Answer:

- Metabolite Prediction : Use software like Schrödinger’s Metabolism Module to identify likely Phase I/II metabolites (e.g., N-demethylation or sulfone oxidation).

- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated reactions to prioritize labile sites .

- Validation : Compare predictions with in vitro microsomal assays (human/rat liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.